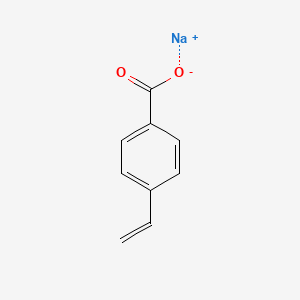

Sodium 4-vinylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4-vinylbenzoate is a styrenic monomer used to incorporate a pendant carboxylic acid onto a polystyrene backbone. This compound is known for providing polymers with higher glass transition temperatures, higher modulus, and nominal UV absorbance. Polystyrenes derived from this monomer are generally considered tough and chemically resistant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:

Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.

Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.

Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.

Major Products Formed:

Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.

Applications De Recherche Scientifique

Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .

Comparaison Avec Des Composés Similaires

4-Vinylbenzoic Acid: Similar in structure but lacks the sodium ion, making it less soluble in water.

Sodium 4-vinylbenzenesulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different chemical properties and applications.

Uniqueness: Sodium 4-vinylbenzoate is unique due to its combination of a vinyl group and a carboxylate group, which allows for versatile chemical reactions and the formation of high-performance polymers. Its ability to undergo polymerization through multiple mechanisms (radical, cationic, and anionic) further enhances its utility in various applications .

Propriétés

Formule moléculaire |

C9H7NaO2 |

|---|---|

Poids moléculaire |

170.14 g/mol |

Nom IUPAC |

sodium;4-ethenylbenzoate |

InChI |

InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |

Clé InChI |

ZPAICLPTNKAJHB-UHFFFAOYSA-M |

SMILES canonique |

C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)

![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)

![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)

![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)